S-phenyl 2-amino-3-phenylpropanethioate
CAS No.:
Cat. No.: VC0246417
Molecular Formula: C15H15NOS
Molecular Weight: 257.351
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H15NOS |
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Molecular Weight | 257.351 |
IUPAC Name | S-phenyl 2-amino-3-phenylpropanethioate |
Standard InChI | InChI=1S/C15H15NOS/c16-14(11-12-7-3-1-4-8-12)15(17)18-13-9-5-2-6-10-13/h1-10,14H,11,16H2 |
Standard InChI Key | ISNZQDRWGVKGKX-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)SC2=CC=CC=C2)N |
Introduction
Chemical Structure and Classification
S-phenyl 2-amino-3-phenylpropanethioate is a thioester derivative structurally related to phenylalanine. The compound contains several key functional groups: a thioester linkage (S-phenyl), an amino group at the α-position (2-position), and a phenyl substituent at the β-position (3-position). This structural arrangement places it within the broader family of thioester derivatives that have proven valuable in organic synthesis.
The compound can be represented by the following molecular formula:
Its structure bears similarity to other thioesters discussed in current research, particularly S-phenyl thioesters that have been employed in stereoselective Mannich reactions catalyzed by bifunctional organocatalysts . The thioester functionality provides enhanced reactivity compared to conventional esters, making these compounds particularly useful in various transformations.
Structural Properties and Stereochemistry
Stereochemical Considerations
Like other amino acid derivatives, S-phenyl 2-amino-3-phenylpropanethioate contains a stereogenic center at the α-carbon (C-2 position), which can exist in either the (R) or (S) configuration. The stereochemistry at this position significantly influences the compound's chemical behavior and potential applications in asymmetric synthesis. The (S) configuration would correspond to the natural L-amino acid stereochemistry, as observed in compounds like (S)-2-amino-3-phenyl-1-propanol .
Key Functional Groups
The compound contains three primary functional groups that define its reactivity profile:
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The thioester group (S-phenyl) - provides enhanced reactivity in nucleophilic substitution reactions
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The amino group at C-2 - offers a site for further functionalization and hydrogen bonding
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The phenyl substituent at C-3 - contributes to the compound's physical properties and potential π-stacking interactions
This combination of functional groups creates a versatile scaffold for various chemical transformations, particularly in the context of peptide chemistry and asymmetric synthesis.
Physical and Chemical Properties
While specific experimental data for S-phenyl 2-amino-3-phenylpropanethioate is limited in the available literature, its properties can be reasonably predicted based on structurally similar compounds. The presence of both hydrophobic (phenyl groups) and hydrophilic (amino group) elements suggests moderate solubility in polar organic solvents.
Chemical Reactivity
The thioester functionality in S-phenyl 2-amino-3-phenylpropanethioate makes it more reactive toward nucleophilic attack compared to conventional oxygen-based esters. This enhanced reactivity is evidenced by the behavior of similar S-phenyl thioesters in Mannich reactions . The compound would be expected to undergo hydrolysis under both acidic and basic conditions, similar to the hydrolysis reactions observed for α-oxo ketene N,S-acetals in water .
Synthetic Approaches
Stereoselective Synthesis
Research on related compounds indicates that bifunctional thiourea catalysts can facilitate highly stereoselective Mannich reactions of S-phenyl thioesters . A quinine-derived C6′-urea catalyst has been shown to produce direct Mannich products of N-tosyl imines and S-phenyl thioesters with excellent diastereo- and enantioselectivities . This suggests potential routes for the stereoselective synthesis of S-phenyl 2-amino-3-phenylpropanethioate with controlled stereochemistry at the α-position.
Reactions and Transformations
Hydrolysis Reactions
Based on studies of related thioesters, S-phenyl 2-amino-3-phenylpropanethioate would likely undergo hydrolysis under acidic or basic conditions. Research on the selective hydrolysis of α-oxo ketene N,S-acetals in water has shown that S-alkyl 3-oxo-3-phenylpropanethioates can be efficiently prepared through hydrolysis reactions . Similar principles might apply to our target compound.
Applications in Organic Synthesis
As a Reactive Intermediate
S-phenyl 2-amino-3-phenylpropanethioate could serve as a valuable intermediate in the synthesis of complex molecules due to the enhanced reactivity of the thioester group. Similar S-phenyl thioesters have been utilized in stereoselective Mannich reactions, demonstrating their utility in asymmetric synthesis .
Analytical Characterization
Analytical Technique | Expected Key Features |
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¹H NMR | Signals for aromatic protons (7.0-7.5 ppm), α-proton (3.5-4.0 ppm), β-protons (2.8-3.2 ppm), and NH₂ protons (1.5-2.0 ppm) |
¹³C NMR | Carbonyl carbon (190-200 ppm), aromatic carbons (125-140 ppm), α-carbon (50-55 ppm), and β-carbon (35-40 ppm) |
IR | Characteristic bands for C=O stretching (1680-1700 cm⁻¹), N-H stretching (3300-3500 cm⁻¹), and aromatic C=C stretching (1450-1600 cm⁻¹) |
Mass Spectrometry | Molecular ion peak corresponding to its molecular weight and fragmentation pattern including loss of the phenylthio group |
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with appropriate chiral columns would be valuable for determining the enantiomeric purity of S-phenyl 2-amino-3-phenylpropanethioate, similar to the HPLC methods used to determine the optical purity of (S)-(−)-2-amino-3-phenyl-1-propanol (ee: 99%) .
Comparison with Related Compounds
Structural Analogues
The following table compares S-phenyl 2-amino-3-phenylpropanethioate with structurally related compounds:
Reactivity Comparison
The thioester functionality in S-phenyl 2-amino-3-phenylpropanethioate would be expected to demonstrate enhanced reactivity compared to conventional oxygen-based esters. This is supported by studies on S-phenyl thioesters in Mannich reactions, where they serve as effective nucleophiles in the presence of appropriate catalysts . The compound would also likely exhibit different hydrolysis rates compared to ordinary esters, as observed with other S-alkyl thioesters .
Current Research and Future Directions
Recent research on related compounds suggests several promising directions for the study and application of S-phenyl 2-amino-3-phenylpropanethioate:
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Development of new stereoselective synthetic methodologies utilizing bifunctional organocatalysts
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Exploration of selective hydrolysis reactions in environmentally friendly solvents such as water
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Investigation of potential applications in peptide synthesis and bioconjugation
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Study of structure-activity relationships in the context of medicinal chemistry
These research directions highlight the continued interest in thioester chemistry and its applications in various fields of organic synthesis.
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